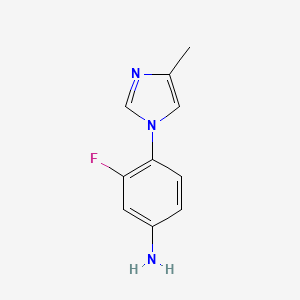

3-フルオロ-4-(4-メチル-1H-イミダゾール-1-イル)ベンゼンアミン

概要

説明

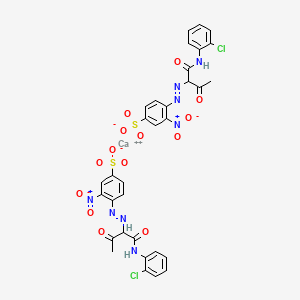

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is an important intermediate useful in the preparation of nilotinib .

Synthesis Analysis

The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine involves several steps. An improved process for its preparation has been described in a patent . The process involves the use of toxic and a potential explosive azide such as diphenylphosphoryl azide for conversion of one compound to another .Molecular Structure Analysis

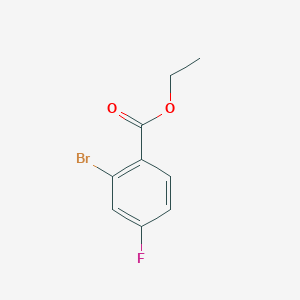

The molecular structure of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring . The InChI code for this compound is 1S/C11H9FN2O/c1-8-5-14 (7-13-8)11-3-2-9 (6-15)4-10 (11)12/h2-7H,1H3 .Chemical Reactions Analysis

The trifluoromethyl group in 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine, with strong electron withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine include a density of 1.35, a boiling point of 379.805 °C at 760 mmHg, and a flashing point of 183.5 °C .科学的研究の応用

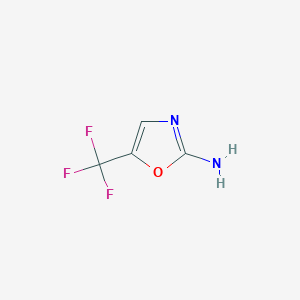

ホモレプティックイリジウム(Ir)三重項発光体の合成 この化合物は、ホモレプティックイミダゾール型イリジウム(Ir)三重項発光体の合成のためのビルディングブロックとして使用できます。 これらは、イミダゾールとアリール基がイリジウム金属中心と配位するOLED技術における青色リン光発光体の作成に不可欠です .

置換イミダゾールの位置選択的合成

近年の進歩により、様々な用途における置換イミダゾールの重要性が明らかになっています。 “3-フルオロ-4-(4-メチル-1H-イミダゾール-1-イル)ベンゼンアミン”の構造は、日常的な用途で使用される機能性分子における主要な構成要素であるこれらのヘテロ環の位置選択的合成における潜在的な用途を示唆しています .

抗菌の可能性

イミダゾール誘導体は、良好な抗菌の可能性を示しています。 “3-フルオロ-4-(4-メチル-1H-イミダゾール-1-イル)ベンゼンアミン”に関する具体的なデータは提供されていませんが、その構造が他のイミダゾール化合物と類似していることから、抗菌特性も有している可能性があります .

カスタム合成と有機合成

ナビン・フルオリン・ケミストリーなどの企業は、"3-フルオロ-4-(4-メチル-1H-イミダゾール-1-イル)ベンゼンアミン”のような化合物のカスタム合成、有機合成、およびスケールアップのサービスを提供しています。 これは、特殊な化学合成プロセスにおけるその潜在的な用途を示しています .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKNXYCYIYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619259 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252340-70-8 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)